molecular formula C25H21N5O2 B7131756 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide

Cat. No.: B7131756
M. Wt: 423.5 g/mol
InChI Key: QDHXBRZEXNKEKD-UHFFFAOYSA-N
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Description

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide is a complex organic compound that features both imidazo[1,2-a]pyridine and quinazolinone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c31-24(10-5-8-22-27-20-7-2-1-6-19(20)25(32)29-22)26-18-13-11-17(12-14-18)21-16-30-15-4-3-9-23(30)28-21/h1-4,6-7,9,11-16H,5,8,10H2,(H,26,31)(H,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHXBRZEXNKEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]pyridine moiety: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Synthesis of the quinazolinone core: This often involves the condensation of anthranilic acid derivatives with amides or nitriles.

    Coupling reactions: The two moieties can be linked through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include:

    Flow chemistry: Continuous flow reactors can improve reaction efficiency and scalability.

    Green chemistry principles: Using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide analogs: Compounds with slight modifications to the imidazo[1,2-a]pyridine or quinazolinone moieties.

    Other quinazolinone derivatives: Such as erlotinib or gefitinib, which are known for their anticancer properties.

Uniqueness

This compound’s uniqueness lies in its specific combination of structural motifs, which may confer unique biological activities or chemical properties not found in other similar compounds.

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